4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol
Overview
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a butynol moiety
Mechanism of Action
Target of Action
A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been reported to inhibit bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which involves the transfer of formally nucleophilic organic groups from boron to palladium, is a common process in the synthesis of organoboron reagents . This could potentially be a pathway involved in the action of this compound.
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion, as well as the in vivo pharmacokinetic profiles of ml267, a structurally similar compound, have been highlighted . These properties could potentially be similar for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol.
Result of Action
Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . It also demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial phosphopantetheinyl transferase. This enzyme is essential for bacterial cell viability and virulence. The compound interacts with the enzyme by binding to its active site, thereby inhibiting its activity. This inhibition leads to a reduction in the production of secondary metabolites that are vital for bacterial growth and survival . Additionally, this compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound attenuates the production of Sfp-PPTase-dependent metabolites, which are crucial for bacterial growth and virulence . This attenuation leads to a decrease in bacterial proliferation and an increase in susceptibility to antibacterial agents. In human cells, the compound does not induce a rapid cytotoxic response, indicating its selective action on bacterial cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with bacterial phosphopantetheinyl transferase. The compound binds to the active site of the enzyme, thereby inhibiting its catalytic activity . This inhibition prevents the post-translational modification of carrier proteins that are essential for the biosynthesis of secondary metabolites in bacteria. Consequently, the compound disrupts bacterial metabolism and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on bacterial phosphopantetheinyl transferase, leading to sustained reductions in bacterial growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host organism . At higher doses, the compound may exhibit toxic effects, including disruptions in normal cellular functions and potential adverse reactions . These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that are critical for bacterial survival. The compound interacts with enzymes such as phosphopantetheinyl transferase, which catalyzes essential post-translational modifications in bacteria . By inhibiting this enzyme, the compound disrupts the biosynthesis of secondary metabolites, leading to alterations in metabolic flux and reductions in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by bacterial cells, where it accumulates and exerts its inhibitory effects on phosphopantetheinyl transferase . In human cells, the compound exhibits limited uptake, which contributes to its selective action on bacterial cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of bacterial cells. The compound targets the active site of phosphopantetheinyl transferase, which is localized in the cytoplasm . This localization is critical for the compound’s inhibitory effects on bacterial metabolism and growth. Additionally, the compound may undergo post-translational modifications that enhance its targeting to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate alkynes under specific conditions. For instance, the reaction may involve the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: Another compound with a trifluoromethyl group, used as an herbicide.
Fluazifop-P-butyl: Similar in structure and used for similar applications in agriculture.
Uniqueness
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c1-10(2,17)4-3-9-8(12)5-7(6-16-9)11(13,14)15/h5-6,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOBAYVAIGEDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=C(C=C(C=N1)C(F)(F)F)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165011 | |
Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-3-butyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865657-83-6 | |
Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-3-butyn-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865657-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-3-butyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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